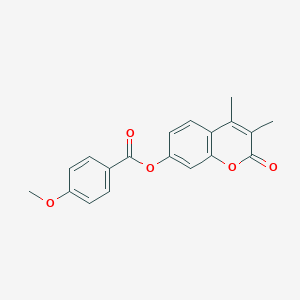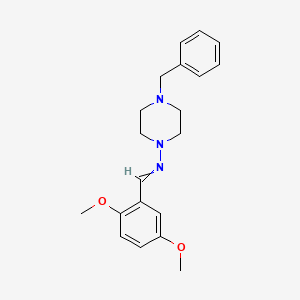![molecular formula C19H20N2O2 B5696408 N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide, also known as DMBA-N-butylamide, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of benzoxazole derivatives and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide is not fully understood. However, it has been suggested that N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide may act by inhibiting the activity of COX-2 and modulating the activity of ion channels. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of prostaglandins. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has also been found to have anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has been found to have neuroprotective effects by modulating the activity of ion channels and reducing neuronal excitability.
实验室实验的优点和局限性
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has also been found to have low toxicity and is well-tolerated by animals. However, there are also some limitations to using N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be considered. Additionally, N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has been found to have low solubility in water, which may limit its use in some experiments.
未来方向
There are several future directions for research on N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications, particularly in the treatment of inflammation, cancer, and neurodegenerative diseases. Additionally, future research could focus on developing more efficient synthesis methods for N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide and improving its solubility in water.
Conclusion
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide is a synthetic compound that has been widely used in scientific research due to its various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has also been found to inhibit the activity of COX-2 and modulate the activity of ion channels. While there are some limitations to using N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide in lab experiments, its potential therapeutic applications and future directions for research make it an important compound for scientific investigation.
合成方法
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide can be synthesized through a multi-step process. The first step involves the synthesis of 3,4-dimethylphenylacetic acid, which is then converted into an acid chloride. The acid chloride is then reacted with 2-aminobenzoxazole to produce N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide. This synthesis method has been described in detail in a research article by Gao et al. (2013).
科学研究应用
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has been widely used in scientific research due to its various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and inflammation. Additionally, N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamideamide has been found to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability.
属性
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-4-5-18(22)20-15-8-9-17-16(11-15)21-19(23-17)14-7-6-12(2)13(3)10-14/h6-11H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZOFNFXEWMRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine](/img/structure/B5696328.png)
![4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5696346.png)



![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)

![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)


![2-[(2-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5696395.png)
![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)

![1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5696424.png)